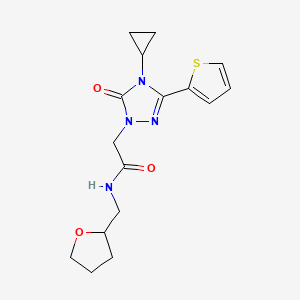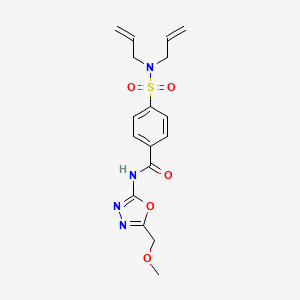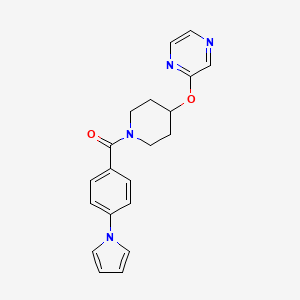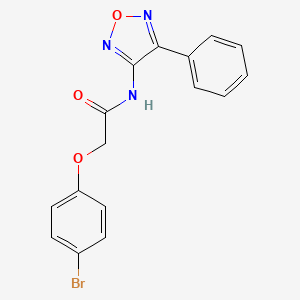![molecular formula C14H7ClF4N2 B3004451 3-chloro-2-[(2R)-3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine CAS No. 2085690-86-2](/img/structure/B3004451.png)
3-chloro-2-[(2R)-3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-2-[(2R)-3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of halogenated and azirine functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[(2R)-3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the azirine ring: This can be achieved through the cyclization of an appropriate precursor, such as a 3-(3-fluorophenyl)-2H-azirine derivative.
Halogenation: Introduction of the chlorine atom at the 3-position of the pyridine ring can be accomplished using reagents like thionyl chloride or phosphorus pentachloride.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
3-chloro-2-[(2R)-3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The azirine ring can be oxidized to form oxaziridines or reduced to form aziridines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Oxaziridines and other oxidized derivatives.
Reduction Products: Aziridines and other reduced derivatives.
Coupling Products: Complex molecules with extended carbon chains.
科学的研究の応用
3-chloro-2-[(2R)-3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: Used as a precursor for the synthesis of potential drug candidates.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with unique properties.
作用機序
The mechanism of action of 3-chloro-2-[(2R)-3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
類似化合物との比較
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar structure but lacks the azirine ring.
3-chloro-2-[(2R)-3-(3-chlorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine: Similar structure but with a different substituent on the phenyl ring.
2-chloro-5-(trifluoromethyl)pyridine: Lacks both the azirine ring and the fluorophenyl group.
Uniqueness
3-chloro-2-[(2R)-3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine is unique due to the presence of both the azirine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-chloro-2-[(2R)-3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4N2/c15-10-5-8(14(17,18)19)6-20-12(10)13-11(21-13)7-2-1-3-9(16)4-7/h1-6,13H/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPEDQTIXIMNC-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=N[C@@H]2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3004369.png)
![3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-(4-methoxybenzoyl)-1H-pyrazole](/img/structure/B3004372.png)
![2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B3004373.png)
![8-[(4-methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3004374.png)


![Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3004377.png)

![3-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B3004379.png)
![2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide](/img/structure/B3004380.png)
![3-[3-(dimethylamino)piperidin-1-yl]propanoic acid dihydrochloride](/img/structure/B3004382.png)

![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B3004386.png)
![3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3004390.png)
